3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-benzyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method includes the Mannich reaction, where a ketone, formaldehyde, and a secondary amine react to form the bicyclic structure. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including analgesic and nootropic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A structurally similar compound with different substituents.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Another derivative with acetyl groups at different positions.
Uniqueness
3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C16H20N2O2/c1-12(19)18-10-14-8-17(9-15(11-18)16(14)20)7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 |
InChI Key |
PVGDATDVLYWKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.